

Application Notes and Protocols: Synthesis of Substituted Cyclobutadiene Iron Complexes

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Introduction

Cyclobutadiene, an antiaromatic and highly unstable molecule, can be stabilized through complexation with a transition metal, such as iron. The resulting (η^4 -cyclobutadiene)iron tricarbonyl complex is a stable, yellow oil that exhibits aromatic character.[1][2][3] This aromaticity allows for a variety of electrophilic substitution reactions, providing a pathway to a wide range of substituted cyclobutadiene iron complexes.[1][3] These complexes are valuable intermediates in organic synthesis, serving as precursors for otherwise inaccessible cyclobutadiene derivatives upon oxidative decomplexation.[1][4] This document provides detailed protocols for the synthesis of the parent (η^4 -cyclobutadiene)iron tricarbonyl and its substituted derivatives, along with key characterization data.

Synthesis of Parent (η⁴-Cyclobutadiene)iron Tricarbonyl

The most common and convenient method for preparing the parent (η^4 -cyclobutadiene)iron tricarbonyl complex is the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.[5]

Experimental Protocol

Materials:



- cis-3,4-Dichlorocyclobutene
- Diiron nonacarbonyl (Fe₂(CO)₉)
- Anhydrous benzene (Caution: Benzene is a carcinogen)
- Pentane
- Filter aid (e.g., Celite)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (three-necked flask, condenser, mechanical stirrer, bubbler)
- Oil bath
- Distillation apparatus

Procedure:[5]

- Set up a 500-mL, three-necked flask equipped with a mechanical stirrer, a condenser topped with a nitrogen inlet and a bubbler, in a well-ventilated fume hood.
- Immerse the flask in an oil bath.
- Add 20 g (0.16 mol) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene to the flask.
- Flush the apparatus with nitrogen.
- Add 25 g of diiron nonacarbonyl to the flask, stop the nitrogen flow, and heat the mixture to 50-55 °C with stirring.
- A rapid evolution of carbon monoxide will be observed. After approximately 15 minutes, when the gas evolution subsides, add another 8 g of diiron nonacarbonyl.



- Continue adding 8 g portions of diiron nonacarbonyl at approximately 15-minute intervals, governed by the rate of carbon monoxide evolution, until no more gas is evolved.
 Approximately 140 g of diiron nonacarbonyl will be required in total.
- After the final addition, stir the reaction mixture at 50 °C for an additional hour. The total reaction time is about 6 hours.
- Cool the flask and filter the contents with suction through a filter aid.
- Wash the residue thoroughly with pentane until the washings are colorless.
- Combine the filtrates and evaporate the pentane and a significant portion of the benzene using a water aspirator.
- Transfer the residual liquid to a distillation flask and distill under reduced pressure.
- First, remove the remaining benzene, followed by iron pentacarbonyl (b.p. 20 °C at 30 mmHg).
- After the iron pentacarbonyl has been removed, reduce the pressure further and collect (η⁴-cyclobutadiene)iron tricarbonyl as a pale yellow oil.

Yield and Characterization:

- Yield: 13.8–14.4 g (45–46% based on dichlorocyclobutene).[5]
- Boiling Point: 47 °C at 3 mmHg.[1][5]
- Appearance: Pale yellow oil.[1][5]
- ¹H NMR (CDCl₃): δ 3.91 (s, 4H).[2]
- IR (neat): v(CO) 2055, 1985 cm⁻¹.[2]

Synthesis of Substituted Cyclobutadiene Iron Complexes via Electrophilic Aromatic Substitution



The aromatic nature of (η^4 -cyclobutadiene)iron tricarbonyl allows for the introduction of various functional groups onto the cyclobutadiene ring through electrophilic substitution reactions.[1][3]

Friedel-Crafts Acylation

Reaction: Introduction of an acyl group.

Protocol:[2]

- In a suitable reaction flask, dissolve (η⁴-cyclobutadiene)iron tricarbonyl in carbon disulfide.
- Add aluminum chloride (AlCl₃) as the Lewis acid catalyst.
- Cool the mixture and add acetyl chloride (for acetylation) or benzoyl chloride (for benzoylation) dropwise.
- Stir the reaction mixture at 20 °C for approximately 45 minutes.
- Quench the reaction with ice-water.
- Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
- Remove the solvent under reduced pressure and purify the product by chromatography or distillation.

Vilsmeier-Haack Formylation

Reaction: Introduction of a formyl group (-CHO).

Protocol:[1][4]

- Prepare the Vilsmeier reagent by reacting N-methylformanilide with phosphorus oxychloride (POCl₃).[1][4]
- In a separate flask, dissolve (n⁴-cyclobutadiene)iron tricarbonyl in a suitable solvent.
- Add the freshly prepared Vilsmeier reagent to the solution of the iron complex.



- Stir the reaction mixture at room temperature.
- After the reaction is complete, hydrolyze the intermediate by adding water.
- Extract the product with an organic solvent, wash the organic layer, and dry it.
- Purify the resulting formylated complex by chromatography.

Mannich Reaction

Reaction: Introduction of an aminomethyl group (-CH2NR2).

Protocol:[1][4]

- In a reaction flask, combine (η⁴-cyclobutadiene)iron tricarbonyl with formaldehyde and a secondary amine (e.g., dimethylamine).
- The reaction is typically carried out in a suitable solvent like ethanol.
- Stir the mixture at room temperature.
- After the reaction is complete, work up the reaction mixture by removing the solvent and partitioning the residue between an organic solvent and water.
- Isolate and purify the aminomethylated product by chromatography.

Chloromethylation

Reaction: Introduction of a chloromethyl group (-CH2Cl).

Protocol:[1][4]

- In a reaction vessel, treat (n⁴-cyclobutadiene)iron tricarbonyl with formaldehyde and hydrochloric acid.
- Stir the reaction mixture at room temperature.
- Upon completion, extract the product into an organic solvent.



- Wash the organic layer with water and brine, then dry it.
- Purify the (chloromethyl)cyclobutadiene iron tricarbonyl by chromatography.

Alternative Synthetic Routes From Substituted Dihalocyclobutenes

Substituted cyclobutadiene iron complexes can be prepared directly from the corresponding substituted 3,4-dihalocyclobutenes by reaction with diiron nonacarbonyl, analogous to the synthesis of the parent complex.[2][5]

From [2+2] Cycloaddition of Alkynes

The thermolysis of diiron nonacarbonyl with substituted alkynes can initiate a [2+2] cycloaddition to form η^4 -cyclobutadiene iron tricarbonyl complexes.[7]

Data Presentation



| Complex | Substituen t(s) | Synthetic Method | Yield (%) | ¹ H NMR (δ, ppm) | IR ν(CO) (cm ⁻¹) | Reference (s) |
|---|---------------------|--------------------------------------|-----------|--------------------------------|---------------------------------|------------------|
| (η ⁴ - C ₄ H ₄)Fe(C O) ₃ | Н | From 3,4- dichlorocyc lobutene | 45-46 | 3.91 (s, 4H) | 2055, 1985 | [2][5] |
| (η ⁴ - CH ₃ COC ₄ H ₃)Fe(CO) | -COCH₃ | Friedel- Crafts Acylation | 60 | - | - | [2] |
| (η ⁴ - C ₆ H ₅ COC ₄ H ₃)Fe(CO) | -COC6H5 | Friedel- Crafts Acylation | - | - | - | [2] |
| (η ⁴ - CHOC ₄ H ₃) Fe(CO) ₃ | -CHO | Vilsmeier- Haack Reaction | - | - | - | [1] |
| (n⁴- (CH₃)₂NCH ₂C₄H₃)Fe(CO)₃ | - СН2N(СН3) 2 | Mannich Reaction | - | - | - | [1] |
| (η ⁴ - CICH ₂ C ₄ H ₃)Fe(CO) ₃ | -CH₂Cl | Chloromet hylation | - | - | - | [1] |

Note: Detailed spectroscopic data for many substituted complexes are not readily available in a centralized source.

Visualizations

Signaling Pathways and Experimental Workflows

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